LogP-Based Hydrophilicity vs. Caprolactam
The calculated partition coefficient (XLogP3) for 3-(2-Hydroxyethyl)azepan-2-one is -0.2, compared to +0.49 for unsubstituted caprolactam [1]. This 0.69 unit decrease represents a measurable shift toward higher aqueous affinity, directly attributable to the terminal hydroxyl group absent in the parent structure.
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | Caprolactam: +0.49 |
| Quantified Difference | -0.69 log units |
| Conditions | XLogP3 algorithm (PubChem, 2025) |
Why This Matters
For procurement in aqueous or polar reaction systems (e.g., enzymatic polymerization, hydrophilic coating precursors), the more negative LogP reduces the need for co-solvents and improves compatibility with water-based processes.
- [1] PubChem XLogP3 values for CID 2733692 and CID 776, National Center for Biotechnology Information, 2025. View Source
